(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-ethylphenyl (ring A) and a 4-nitrophenyl (ring B) group. Chalcones are widely studied for their biological activities (e.g., antimicrobial, anticancer) and nonlinear optical (NLO) properties. The ethyl and nitro substituents in this compound influence its electronic structure, solubility, and intermolecular interactions, making it a candidate for diverse applications .
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(11-9-15)18(20)21/h3-12H,2H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGTALYARMPL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205311 | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864784-21-4 | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864784-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The double bond in the chalcone structure can be reduced to form the corresponding dihydrochalcone using hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, nickel or palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction of the nitro group: 3-(4-Ethylphenyl)-1-(4-aminophenyl)prop-2-en-1-one.
Hydrogenation of the double bond: 3-(4-Ethylphenyl)-1-(4-nitrophenyl)propane-1-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential bacterial enzymes. If it has anticancer properties, it might induce apoptosis in cancer cells or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Chalcones
Key Observations :
Nonlinear Optical (NLO) Properties
Table 2: Third-Order Nonlinear Susceptibility (χ³) Comparisons
| Compound | χ³ Value (×10⁻²⁰ m²/V²) | Reference ID |
|---|---|---|
| Target Compound (Analog: 3MPNP) | 2.77 | |
| (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl) | 2.77 | |
| (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl] | 0.014 |
Key Observations :
- The nitrophenyl group is critical for high χ³ values due to its electron-withdrawing nature, which enhances hyperpolarizability.
- Ethyl vs.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro substituents enhance NLO properties and antimicrobial activity but may reduce MAO-B inhibition compared to chloro .
- Substitution Patterns : Para-substituted chalcones (e.g., 4-nitro, 4-ethyl) show higher thermal stability and crystallinity compared to ortho/meta analogs, as seen in crystal structure studies .
- Hybrid Derivatives : Incorporating triazole (e.g., compound 4k) or anthracene (e.g., compound 25c) moieties can enhance biological activity but complicates synthesis .
Biological Activity
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activities. Chalcones are characterized by their two phenyl rings connected by an α,β-unsaturated carbonyl system, and they have been extensively studied for their potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
- Chemical Formula: C17H15NO3
- CAS Number: 117644-85-6
- Molecular Weight: 285.31 g/mol
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally carried out in ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Properties
Chalcones, including this compound, have shown promising anticancer effects. Studies indicate that these compounds can inhibit the growth and proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization .
Case Study:
In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value comparable to established anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| CA-4 | MCF-7 | 3.9 |
Antimicrobial Activity
Chalcones have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action:
The antimicrobial activity may be attributed to the ability of chalcones to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Apoptosis Induction: The compound can activate apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular signaling pathways, thereby disrupting cancer cell proliferation.
Comparison with Similar Compounds
Chalcones exhibit diverse biological activities depending on their substituents. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Anticancer |
| (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Structure | Antimicrobial |
These comparisons highlight how variations in the chemical structure can influence biological activity.
Q & A
Q. What is the optimal synthetic route for (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-ethylacetophenone) reacts with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) under acidic conditions. A standard protocol involves:
- Dissolving 4-ethylacetophenone (1.4 g) and 4-nitrobenzaldehyde (1.2 g) in ethanol (5 mL).
- Adding catalytic thionyl chloride (0.05 mL) to protonate the carbonyl group, enhancing electrophilicity.
- Refluxing at 80°C for 6–8 hours, followed by cooling to precipitate the product.
- Purification via recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- XRD : Determines crystal packing and bond parameters. For example, monoclinic systems (space group P2₁/n) with unit cell dimensions (e.g., a = 4.006 Å, b = 23.125 Å) confirm stereochemistry and planarity of the α,β-unsaturated ketone .
- NMR : H NMR (δ 8.2–8.4 ppm for nitroaryl protons; δ 6.5–7.5 ppm for vinyl and ethylphenyl groups) and C NMR (C=O at ~190 ppm) verify regioselectivity .
- FT-IR : Strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
| Key XRD Parameters | Values (Å/°) |
|---|---|
| Unit cell dimensions (a) | 4.0060 |
| Unit cell dimensions (b) | 23.1253 |
| Unit cell dimensions (c) | 13.4933 |
| β angle | 96.344 |
Q. How can reaction byproducts be minimized during synthesis?
- Stoichiometric control : Maintain a 1:1 molar ratio of ketone to aldehyde to avoid aldol side products.
- Acid catalyst optimization : Thionyl chloride (0.05 mL per 1.4 g ketone) ensures efficient protonation without over-acidification .
- Temperature modulation : Reflux at 80°C balances reaction rate and side-product suppression. Higher temperatures may promote decomposition .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency and reactivity .
- Electrostatic Potential (ESP) : Nitro and carbonyl groups act as electron-deficient regions, guiding nucleophilic attack predictions.
- Hyperpolarizability (β) : Non-linear optical (NLO) properties (β ~1.5×10⁻³⁰ esu) suggest applications in photonics .
Q. What strategies resolve contradictions between experimental and computational data?
- Multi-technique validation : Cross-check XRD bond lengths (e.g., C=O at 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
- Solvent effect modeling : Include polarizable continuum models (PCM) in DFT to mimic ethanol’s dielectric environment, improving agreement with experimental UV-Vis spectra .
Q. How is the compound evaluated for non-linear optical (NLO) applications?
- Hyper-Rayleigh scattering : Measures second-harmonic generation (SHG) efficiency.
- Kurtz-Perry powder test : Compares SHG intensity to reference materials (e.g., urea).
- Crystal engineering : Non-centrosymmetric packing (e.g., P2₁/n) is critical for NLO activity. Ethyl and nitro groups enhance asymmetric electron density .
| NLO Parameters | Values |
|---|---|
| Hyperpolarizability (β) | 1.5×10⁻³⁰ esu |
| SHG efficiency (vs. urea) | 1.2× |
Q. What methodologies assess antimicrobial activity?
- Agar diffusion : Zone of inhibition (mm) against S. aureus (Gram+) and E. coli (Gram-).
- MIC determination : Broth dilution (concentration range: 10–100 µg/mL).
- Mechanistic insight : Nitro group reduction to nitro radicals disrupts microbial DNA .
| Antimicrobial Activity | Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 14 | 50 |
| E. coli | 10 | 75 |
Key Challenges and Solutions
- Regioselectivity in synthesis : Use substituent directing effects (e.g., nitro groups meta-directing) to control coupling positions .
- Crystallization difficulties : Slow evaporation from DMF/ethanol (1:3) yields high-quality single crystals for XRD .
- Data reproducibility : Standardize reaction conditions (humidity <40%, inert atmosphere) to minimize batch variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
